molecular formula C4H10ClNO3S B7775542 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B7775542
M. Wt: 187.65 g/mol
InChI Key: JJDFZARHVQFOCH-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound It is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of tetrahydrothiophene 1,1-dioxide.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, commonly using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using batch reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Sulfides.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique structure.

    Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxytetrahydrothiophene 1,1-dioxide: Similar structure but with different positioning of functional groups.

    Tetrahydrothiophene 1,1-dioxide: Lacks the amino and hydroxyl groups.

    3-Aminotetrahydrothiophene: Lacks the sulfone group.

Uniqueness

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDFZARHVQFOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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